molecular formula C17H21N3O3S B4166211 ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate

Cat. No. B4166211
M. Wt: 347.4 g/mol
InChI Key: VTUHSQFHEWQHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate, also known as EMT, is a synthetic compound that has been widely studied for its potential therapeutic applications. EMT belongs to the class of thiazole derivatives, which have been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate has been shown to inhibit the NF-κB and MAPK signaling pathways, which are known to play a critical role in the regulation of inflammation and cancer growth.
Biochemical and Physiological Effects
ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate has been found to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. In addition, ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate has been shown to have a protective effect on the liver and kidney, suggesting that it may have potential as a therapeutic agent for the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate is its low toxicity, which makes it a potentially safe and effective therapeutic agent. However, one limitation of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate, which will be critical for the development of effective dosing regimens.

Future Directions

There are several potential future directions for the study of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate. One area of research could focus on the development of more effective formulations of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate that are more soluble in water and can be administered more easily in vivo. In addition, more research is needed to fully understand the mechanism of action of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate and to identify potential targets for its therapeutic activity. Finally, clinical trials will be needed to determine the safety and efficacy of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate in humans, which will be critical for its eventual use as a therapeutic agent.

Scientific Research Applications

Ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. In addition, ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate has been found to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazinyl]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-4-13(12-9-7-6-8-10-12)15(21)19-20-17-18-11(3)14(24-17)16(22)23-5-2/h6-10,13H,4-5H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUHSQFHEWQHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NNC2=NC(=C(S2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate
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ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate
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ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate
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ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate

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